5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro-

Vue d'ensemble

Description

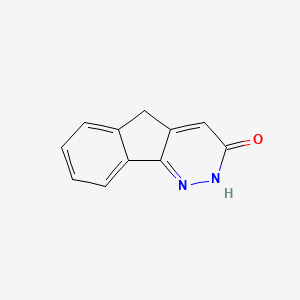

5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro-: is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a fused indene and pyridazine ring system, which imparts unique chemical and biological properties. Pyridazinone derivatives have been extensively studied due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-hydroxy-1-indanone with hydrazine derivatives under acidic conditions to form the pyridazinone ring . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes the preparation of intermediates, followed by cyclization and purification steps. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the industrial process .

Analyse Des Réactions Chimiques

Types of Reactions: 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indene or pyridazine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of dihydro or tetrahydro derivatives.

Substitution: Formation of various substituted derivatives with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Cardiovascular Agents

5H-Indeno(1,2-c)pyridazin-3-one derivatives have been identified as promising candidates for cardiotonic and antihypertensive therapies. These compounds exhibit significant effects on cardiac contractility and blood pressure regulation. For instance, studies have shown that certain derivatives can increase cardiac contractility without significantly affecting heart rate, making them suitable for treating conditions like heart failure and hypertension .

2. Inhibition of Phosphodiesterase Enzymes

Research indicates that 5H-Indeno(1,2-c)pyridazin-3-one derivatives function as inhibitors of phosphodiesterase type III (PDE-III), which plays a crucial role in regulating cardiac function and vascular tone. The introduction of specific substituents on the pyridazinone ring enhances the inhibitory activity of these compounds against PDE-III, leading to improved inotropic and vasodilatory effects . This mechanism suggests potential applications in managing acute heart failure and other cardiovascular disorders.

Anti-inflammatory Properties

1. Anti-inflammatory Activity

Some derivatives of 5H-Indeno(1,2-c)pyridazin-3-one have demonstrated anti-inflammatory effects. The structure-activity relationship (SAR) studies indicate that modifications to the indeno-pyridazine framework can enhance anti-inflammatory potency, making these compounds candidates for treating inflammatory diseases .

Case Studies

Mécanisme D'action

The mechanism of action of 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

- 3-(3-chlorophenyl)-5H-indeno(1,2-c)pyridazin-5-one

- 3-chloro-5H-indeno(1,2-c)pyridazin-5-one

- 5-hydroxy-1-indanone

Comparison: 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- is unique due to its specific ring fusion and substitution pattern. Compared to similar compounds, it exhibits distinct pharmacological properties and reactivity. For example, the presence of different substituents on the indene or pyridazine rings can significantly alter the compound’s biological activity and chemical behavior .

Activité Biologique

5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound features a unique fused structure of indene and pyridazine, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- is C₉H₇N₂O, indicating the presence of nitrogen and oxygen atoms that are crucial for its biological interactions. The compound is characterized by its pyridazinone moiety, which is known for conferring various biological activities.

Biological Activities

Research indicates that derivatives of 5H-Indeno(1,2-c)pyridazin-3-one exhibit a range of biological effects:

- Cardiotonic Effects : Some derivatives have shown positive inotropic effects, enhancing cardiac contractility. For instance, compounds similar to this structure have been reported to inhibit phosphodiesterase (PDE) enzymes, leading to increased cAMP levels in cardiac tissues .

- Antihypertensive Activity : The compound has demonstrated potential as an antihypertensive agent by promoting vasodilation and lowering blood pressure through PDE inhibition .

- Anticancer Properties : Preliminary studies suggest that certain derivatives may possess anticancer activity, although more research is needed to establish specific mechanisms and efficacy .

- Anti-inflammatory Effects : Pyridazinone derivatives have been linked to anti-inflammatory activity, potentially through the modulation of cytokine production and inhibition of inflammatory pathways .

The biological activity of 5H-Indeno(1,2-c)pyridazin-3-one is primarily attributed to its ability to interact with various biological targets:

- Phosphodiesterase Inhibition : Many studies highlight the compound's role as a selective PDE inhibitor. For example, zardaverine (a related compound) has been shown to selectively inhibit PDE-III and PDE-IV isoforms, enhancing cGMP levels and promoting vasodilation .

- Cyclic Nucleotide Modulation : By inhibiting PDEs, these compounds increase levels of cyclic nucleotides (cAMP and cGMP), which play critical roles in cardiovascular function and cellular signaling pathways .

Comparative Analysis with Related Compounds

A comparative analysis reveals that while many pyridazinone derivatives exhibit significant biological activities, the unique indene-pyridazine fusion structure of 5H-Indeno(1,2-c)pyridazin-3-one enhances its therapeutic potential. Below is a table summarizing some similar compounds and their notable activities:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 5H-Indeno(1,2-c)pyridazin-5-one | Indeno-pyridazine | Antihypertensive |

| 4-Amino-6-(substituted phenyl)-pyridazine | Pyridazine | Anticancer |

| Indane-1,3-dione | Indane derivative | Versatile building block |

| 6-(Substituted phenyl)-pyridazinone | Pyridazinone | Cardiovascular effects |

Case Studies

Several studies have explored the pharmacological potential of pyridazinone derivatives:

- Cardiovascular Studies : A study evaluated the inotropic effects of various pyridazinones on isolated cardiac tissues. Results indicated that certain derivatives significantly enhanced contractility compared to standard treatments like digoxin .

- Anticancer Research : In vitro studies on cell lines demonstrated that specific derivatives exhibited cytotoxic effects against cancer cells through apoptosis induction mechanisms .

- Inflammation Models : Research involving animal models showed that pyridazinone derivatives could reduce inflammation markers in conditions like arthritis by modulating immune responses .

Propriétés

IUPAC Name |

2,5-dihydroindeno[1,2-c]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-10-6-8-5-7-3-1-2-4-9(7)11(8)13-12-10/h1-4,6H,5H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIUVNSTQVQDJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=NNC(=O)C=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50219847 | |

| Record name | 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69581-16-4 | |

| Record name | 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069581164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Indeno[1, 2,5-dihydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.